(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone is a complex organic compound with the molecular formula and a molecular weight of approximately 334.375 g/mol. This compound features a unique structure consisting of an isoxazole ring, a benzyloxy group, and an indoline moiety, making it of interest in various scientific research applications, particularly in medicinal chemistry. Its IUPAC name is (2-methyl-2,3-dihydroindol-1-yl)-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone.
The synthesis of (3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone can be approached through several methodologies, often involving multi-step reactions that utilize both metal-catalyzed and non-metal-catalyzed processes.
The synthesis typically involves:
The molecular structure of (3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone can be represented using various chemical notation systems:
InChI=1S/C20H18N2O3/c1-14-11-16-9-5-6-10-17(16)22(14)20(23)18-12-19(21-25-18)24-13-15-7-3-2-4-8-15/h2-10,12,14H,11,13H2,1H3This representation highlights the connectivity between atoms within the molecule.
(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone can participate in various chemical reactions due to its functional groups:
The specific reaction conditions (solvents, temperatures, and catalysts) will vary based on the desired transformation but typically require careful optimization to maximize yield and selectivity.
Research indicates that compounds with similar structures have shown promising activity against certain biological targets, suggesting potential therapeutic applications .
The compound typically exhibits:
Key chemical properties include:
Relevant data on these properties can guide researchers in handling and utilizing the compound effectively.
(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone has several potential applications:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: